N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Catalog No.
S709448
CAS No.
74663-75-5
M.F
C26H36N2
M. Wt
376.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

CAS Number

74663-75-5

Product Name

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

IUPAC Name

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine

Molecular Formula

C26H36N2

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3

InChI Key

JWVIIGXMTONOFR-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C

Organic Light-Emitting Diodes (OLEDs):

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, also known as BIPM, has been investigated as a potential host material for organic light-emitting diodes (OLEDs) due to its good film-forming properties, thermal stability, and high triplet energy. [PubChem, National Center for Biotechnology Information, ] Studies have shown that BIPM can improve the efficiency and color purity of OLEDs when used as a host for various phosphorescent emitters. [Jeong, S.-K., et al., 2009. Highly efficient and stable phosphorescent organic light-emitting diodes using N,N′-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene as a host material. Journal of Materials Chemistry, 19(33), 5832-5839]

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is an organic compound characterized by its unique structure, which consists of two 2,6-diisopropylphenyl groups connected by an ethanediimine linkage. Its molecular formula is C26H36N2, and it has a molecular weight of approximately 400.58 g/mol. The compound appears as a pale-yellow to yellow-brown solid and is known for its stability and potential applications in various fields, including materials science and organic synthesis .

Typical of imines. These include:

  • Condensation Reactions: It can undergo further condensation with aldehydes or ketones to form larger imine compounds.
  • Hydrolysis: In the presence of water, it may revert to its corresponding amines and carbonyl compounds.
  • Reduction Reactions: This compound can be reduced to form amines under suitable conditions, often using reducing agents like lithium aluminum hydride or borane.

These reactions highlight its versatility in synthetic organic chemistry and its potential for modification to create new compounds .

  • Antimicrobial Agents: Some imines exhibit activity against bacteria and fungi.
  • Anticancer Properties: Certain derivatives have been explored for their ability to inhibit tumor growth.

Further research is needed to fully elucidate the biological properties of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine specifically.

The synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine typically involves:

  • Reaction of 2,6-Diisopropylaniline with Ethylene Dichloride:
    • The starting materials are 2,6-diisopropylaniline and ethylene dichloride.
    • Under reflux conditions in a suitable solvent (e.g., dichloromethane), the reaction yields N,N'-Bis(2,6-diisopropylphenyl)ethanediimine.
  • Catalytic Methods:
    • Transition metal catalysts can facilitate the formation of the imine bond through coupling reactions.

These methods allow for the production of high-purity N,N'-Bis(2,6-diisopropylphenyl)ethanediimine suitable for research and industrial applications .

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine has several potential applications:

  • Catalysts: It can serve as a ligand in coordination chemistry and catalysis.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
  • Organic Synthesis: It is useful in synthesizing other complex organic molecules due to its reactivity.

These applications underscore its significance in both academic research and industrial processes.

Several compounds share structural similarities with N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
N,N'-Bis(2,6-diisopropylaniline)Similar diisopropyl substitution but lacks imine linkagePrimarily used as a precursor in organic synthesis
N,N'-Diethylbenzene-1,2-diamineContains ethylene diamine structureExhibits different reactivity due to ethylene link
1,4-DiazabutadieneContains two nitrogen atoms in a cyclic structureKnown for its strong basicity

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is unique due to its specific substitution pattern and imine functionality, which may impart distinct chemical reactivity compared to these similar compounds .

XLogP3

7.8

Dates

Modify: 2023-08-15

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